N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide
Description
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a cyanocyclopentyl group attached to the acetamide nitrogen and a 2-methylpiperidin-1-yl substituent on the adjacent carbon. Its molecular formula is C₁₄H₂₂N₄O, with a molecular weight of 262.35 g/mol (calculated from structural data). The compound is synthesized via sequential reactions starting from N-(1-cyanocyclopentyl)acetamide (1), involving nitrile reduction to form an intermediate amine (2), followed by further functionalization .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-12-6-2-5-9-17(12)10-13(18)16-14(11-15)7-3-4-8-14/h12H,2-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAPFHVLVJYOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclopentyl)-2-(2-methylpiperidin-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential pharmacological properties, particularly as a modulator of immune responses. This article explores its biological activity, focusing on its interaction with toll-like receptors (TLRs), synthesis methods, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound features a unique combination of a cyanocyclopentyl group and a piperidine moiety. The molecular formula is , and the compound's systematic name reflects its functional groups, including the acetamide linkage.
Toll-like Receptor Modulation
The primary biological activity of this compound relates to its role as an antagonist for toll-like receptors 7 and 8. TLRs are crucial components of the innate immune system, playing significant roles in pathogen recognition and immune response modulation. By inhibiting these receptors, this compound may exhibit anti-inflammatory properties , making it a candidate for treating autoimmune diseases and chronic inflammatory conditions.
The inhibition of TLR7 and TLR8 by this compound suggests a mechanism where the compound interferes with the signaling pathways activated by these receptors. This interference can lead to decreased production of pro-inflammatory cytokines, thus potentially alleviating symptoms associated with overactive immune responses.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions aimed at optimizing yield and purity. Common methods include:
- Formation of the Cyanocyclopentyl Group : This can be synthesized through reactions involving cyclopentene derivatives.
- Piperidine Ring Formation : The piperidine moiety is introduced using cyclization reactions with appropriate precursors.
- Acetamide Linkage : The final step involves attaching the acetamide group via acylation reactions using acetic anhydride or acetyl chloride.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(3-cyanocyclobutyl)-2-(3-methylpiperidin-1-yl)acetamide | Cyclobutyl instead of cyclopentyl | Potentially different receptor selectivity |
| N-(4-cyanobicyclo[3.3.0]octan-4-yl)-2-(4-methylpiperidin-1-yl)acetamide | Bicyclic structure | May exhibit distinct pharmacokinetic properties |
| N-(1-cyanoindolin-5-yl)-2-(3-methylpiperidin-1-yl)acetamide | Indole derivative | Potential for enhanced central nervous system activity |
This table illustrates how variations in structure can influence biological activity and receptor selectivity, highlighting the importance of structural optimization in drug design.
Case Studies
Recent studies have focused on the pharmacodynamics of this compound, particularly regarding its efficacy in cellular models:
- In vitro Studies : Research has shown that this compound effectively reduces cytokine production in macrophage cell lines stimulated by TLR agonists, indicating its potential as an anti-inflammatory agent.
- Animal Models : In vivo studies demonstrated that administration of this compound significantly mitigated symptoms in models of autoimmune diseases, further supporting its therapeutic potential.
Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs differ primarily in the substituents on the acetamide backbone. Below is a comparative analysis of notable analogs:
Stereochemical and Physicochemical Properties
- Solubility and Lipophilicity : The 2-methylpiperidine moiety in the target compound enhances lipophilicity compared to morpholine or piperazine analogs (e.g., compound 40 in ), which may favor blood-brain barrier penetration.
Q & A
Q. Basic
- NMR : H and C NMR confirm regiochemistry of the cyanocyclopentyl group (δ 1.8–2.1 ppm for cyclopentyl protons) and acetamide carbonyl (δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 305.176) .
- IR spectroscopy : Detects C≡N stretch (~2200 cm) and amide C=O (~1650 cm) .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Advanced
Contradictions in IC values (e.g., enzyme inhibition assays) may arise from:
- Assay variability : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and standardized protocols .
- Compound purity : Validate via HPLC (≥95% purity; C18 column, 0.1% TFA/ACN gradient) to exclude impurities affecting activity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for cell line differences (e.g., HEK293 vs. HeLa) .
What in vitro models are suitable for evaluating the compound’s pharmacological potential?
Q. Basic
- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-LYTE™ kits) to screen for kinase or protease activity .
- Cell viability assays : MTT or resazurin-based tests in cancer lines (e.g., MCF-7, A549) to assess cytotoxicity .
- Receptor binding : Radioligand displacement assays (e.g., H-labeled antagonists) for GPCR or ion channel targets .
What strategies are recommended for elucidating the compound’s mechanism of action?
Q. Advanced
- Target deconvolution : Combine chemoproteomics (e.g., affinity pulldown with biotinylated probes) and siRNA knockdown to identify binding partners .
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with predicted targets (e.g., PI3Kγ or σ receptors) .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., MAPK/ERK modulation) .
How should in vivo pharmacokinetic studies be designed for this compound?
Q. Advanced
- Dosing : Administer via IV (1–5 mg/kg) and oral (10–20 mg/kg) routes in rodent models to assess bioavailability .
- ADME profiling : LC-MS/MS quantifies plasma/tissue concentrations. Monitor metabolites (e.g., hydrolyzed acetamide) using MRM transitions .
- Toxicology : Histopathology and serum biomarkers (ALT, creatinine) evaluate hepatic/renal safety .
What experimental controls are essential to address batch-to-batch variability in biological assays?
Q. Advanced
- Internal standards : Spike stable isotope-labeled analogs (e.g., C-cyanocyclopentyl derivative) during LC-MS to normalize quantification .
- Replicate experiments : Perform triplicate runs with independent synthetic batches to confirm reproducibility .
- Blinded analysis : Mask researchers to compound identity during data collection to reduce bias .
How can stability studies inform storage conditions for the compound?
Q. Basic
- Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>150°C suggests room-temperature storage) .
- Light sensitivity : UV-Vis monitoring (λ=254 nm) under accelerated light exposure (ICH Q1B) .
- Solution stability : HPLC tracks degradation in DMSO or PBS (pH 7.4) over 72 hours .
What computational tools predict the compound’s metabolic fate?
Q. Advanced
- CYP450 metabolism : Use StarDrop or ADMET Predictor to identify likely oxidation sites (e.g., piperidine N-demethylation) .
- Metabolite identification : Molecular docking into CYP3A4/2D6 crystal structures (PDB: 4D75, 3TDA) .
- In silico toxicity : Derek Nexus alerts for structural alerts (e.g., nitrile hydrolysis to cyanide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
